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COPPERGALLIUMSELENIDE - 12018-83-6

COPPERGALLIUMSELENIDE

Catalog Number: EVT-1514053
CAS Number: 12018-83-6
Molecular Formula: C8H14O3
Molecular Weight: 0
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Product Introduction

Source and Classification

Copper Gallium Selenide is classified as a ternary compound, which means it contains three different elements. It is part of the broader category of chalcogenides, which are compounds containing at least one chalcogen anion (in this case, selenium). The material is known for its direct bandgap properties, making it highly efficient for light absorption, which is crucial for solar energy applications.

Synthesis Analysis

Methods of Synthesis

The synthesis of Copper Gallium Selenide can be achieved through various methods, including:

  • Chemical Vapor Deposition: This method involves the deposition of the compound from gaseous precursors onto a substrate. It allows for precise control over the film's thickness and composition.
  • Sputtering: In this technique, a target material composed of Copper Gallium Selenide is bombarded with ions, causing atoms to be ejected and deposited onto a substrate.
  • Melt-quenching: This involves melting the constituent elements together and then rapidly cooling them to form the desired compound.

Technical Details

The synthesis process often requires careful control of environmental conditions such as temperature and pressure to ensure the desired crystallinity and morphology of the resulting films. Characterization techniques such as X-ray diffraction and Raman spectroscopy are commonly employed to analyze the structural properties of the synthesized films .

Molecular Structure Analysis

Structure

Copper Gallium Selenide crystallizes in a chalcopyrite structure, which is characterized by a tetragonal symmetry. The arrangement of atoms within this structure allows for efficient electronic transitions, contributing to its semiconducting properties.

Data

  • Lattice parameters: The typical lattice constants are approximately a=5.43 a=5.43\,\text{ } and c=11.02 c=11.02\,\text{ }.
  • Bandgap: The direct bandgap energy ranges from approximately 1.0 to 1.7 eV depending on the composition and doping levels.
Chemical Reactions Analysis

Reactions

Copper Gallium Selenide can undergo various chemical reactions that are important for its application in solar cells:

  • Doping Reactions: Introducing elements such as tin or zinc can modify the electrical properties of Copper Gallium Selenide films, enhancing their conductivity and efficiency.
  • Photoelectrochemical Reactions: In photovoltaic applications, Copper Gallium Selenide absorbs light energy and undergoes electron-hole pair generation, which is essential for converting solar energy into electrical energy.

Technical Details

The doping process typically involves the incorporation of donor or acceptor impurities into the crystal lattice to enhance charge carrier concentration. This process requires precise control over doping levels to achieve optimal performance.

Mechanism of Action

Process

The mechanism by which Copper Gallium Selenide functions in photovoltaic applications involves several key steps:

  1. Photon Absorption: When light strikes the surface of a Copper Gallium Selenide layer, photons are absorbed, promoting electrons from the valence band to the conduction band.
  2. Charge Carrier Generation: This excitation creates free electrons (negative charge carriers) and holes (positive charge carriers).
  3. Separation and Collection: The generated charge carriers are separated by an internal electric field created at the junction with other materials (such as cadmium sulfide), allowing them to flow through an external circuit and generate electricity.

Data

The efficiency of Copper Gallium Selenide solar cells has reached over 20%, making them competitive with traditional silicon-based solar cells.

Physical and Chemical Properties Analysis

Physical Properties

  • Color: Typically exhibits a metallic luster with colors ranging from dark gray to black.
  • Density: Approximately 6.0g cm36.0\,\text{g cm}^3.
  • Melting Point: Around 1230 C1230\,\text{ C}.

Chemical Properties

  • Stability: Stable under ambient conditions but can degrade under prolonged exposure to moisture.
  • Solubility: Insoluble in water but can react with strong acids or bases.

Relevant analyses often involve thermogravimetric analysis and differential scanning calorimetry to assess thermal stability and phase transitions.

Applications

Copper Gallium Selenide has several scientific uses:

  • Photovoltaic Cells: Primarily used in thin-film solar cells due to its high absorption coefficient and suitable bandgap.
  • Optoelectronic Devices: Employed in light-emitting diodes (LEDs) and laser diodes due to its efficient light emission properties.
  • Sensors: Utilized in various sensor applications owing to its semiconducting characteristics that can be tuned through doping.
Fundamental Material Properties of Copper Gallium Selenide

Chemical Composition and Stoichiometric Variations

Copper gallium selenide (CuGaSe₂ or CGS) is a ternary I-III-VI₂ semiconductor compound with a defined stoichiometry of 25 at.% copper, 25 at.% gallium, and 50 at.% selenium. However, significant deviations from this ideal ratio occur, profoundly altering its electronic properties. The Cu/Ga ratio is a critical parameter:

  • Copper-rich compositions (Cu/Ga > 1): Exhibit enhanced p-type conductivity due to the formation of copper selenide secondary phases (e.g., Cu₂₋ₓSe) [7]. These phases act as conductive pathways, reducing series resistance but potentially increasing recombination at interfaces.
  • Gallium-rich compositions (Cu/Ga < 1): Characterized by ordered defect compounds like CuGa₃Se₅. These increase bandgap energy marginally (~1.75 eV vs. 1.68 eV for stoichiometric) but introduce deep-level defects that impair carrier collection [7].

Table 1: Impact of Stoichiometric Variations on CGS Properties

Cu/Ga RatioDominant PhasesConductivity (S/cm)Defect Chemistry
1.64 (Cu-rich)CuGaSe₂ + Cu₂₋ₓSe0.1 - 10Shallow acceptors (V꜀ᵤ) dominate
1.0 (Stoichiometric)CuGaSe₂10⁻³ - 0.7Balanced vacancies
0.67 (Ga-rich)CuGaSe₂ + CuGa₃Se₅10⁻⁵ - 10⁻³Deep donors (Ga꜀ᵤ, In꜀ᵤ)

Selenium non-stoichiometry (Se/(Cu+Ga) ≠ 1) further influences optoelectronic properties. Selenium deficiency creates Vₛₑ vacancies, acting as n-type donors, while excess selenium promotes p-type behavior through copper vacancies [7].

Crystal Structure and Phase Transitions

CGS adopts a tetragonal chalcopyrite structure (space group: I$\bar{4}$2d) at ambient conditions, with lattice parameters a = 5.61 Å and c = 11.01 Å [6]. This structure is derived from zinc blende, with copper and gallium atoms orderly occupying the cation sublattice. The unit cell features:

  • Anion-cation coordination: Each selenium atom bonds tetrahedrally to two copper and two gallium atoms.
  • Cation displacement: Copper atoms exhibit larger displacement from ideal tetrahedral sites than gallium, leading to internal strain and non-cubic electronic behavior [4].

Under thermal processing, CGS undergoes a reversible phase transition to the zinc blende structure (cubic, F$\bar{4}$3m) at ~805–1045°C [1] [6]. This transition temperature decreases with higher selenium partial pressure. The zinc blende phase exhibits higher symmetry but poorer photovoltaic performance due to disordered cation sites and increased defect density. Rapid quenching can preserve this metastable phase, but annealing reverts it to chalcopyrite.

Table 2: CGS Crystal Phases and Transition Parameters

PhaseStructureSpace GroupTransition Temperature (°C)Stability
α-CuGaSe₂ChalcopyriteI$\bar{4}$2dN/A (stable <805°C)Thermodynamically stable
β-CuGaSe₂Zinc BlendeF$\bar{4}$3m805–1045Metastable above 805°C

Electronic Bandgap Engineering and Tunability

The bandgap of stoichiometric CGS is 1.68 eV at 300 K, positioned between CuInSe₂ (1.02 eV) and CuGaSe₂ (1.67 eV) [1] [4]. Bandgap engineering is achieved via:

  • Cation alloying: Incorporating indium to form Cu(In,Ga)Se₂ (CIGS) continuously tunes the bandgap from 1.02 eV (x=0) to 1.67 eV (x=1) via the relationship:
E_g(x) = 1.02 + 0.67x + 0.11x(x-1) \text{ eV}  

where x = Ga/(Ga+In) [4] [9]. Optimal solar cell performance occurs near x≈0.3 (E_g≈1.3 eV) due to current matching.

  • Anion alloying: Partial substitution of selenium with sulfur increases bandgap (E_g≈2.4 eV for CuGaS₂), but induces lattice mismatch and defect clusters [4].
  • Doping: Zinc doping reduces bandgap (to ~0.6 eV in 3D bulk Cu₃Se₂:Zn), while tin doping can induce n-type conductivity [3] [7].

Valence band splitting is another critical feature. Spin-orbit coupling (Δₛₒ≈0.25 eV) and crystal field effects (Δₖᵥ≈0.12 eV) split the valence band into three sub-bands (Γ₇ᵛ, Γ₆ᵛ, Γ₇ᵛ), enhancing light absorption across multiple energy levels [7].

Optical Absorption Coefficients and Spectral Response

CGS exhibits a direct bandgap and exceptionally high optical absorption coefficients (>10⁴ cm⁻¹ at 1.7 eV), enabling near-complete photon absorption within 1–2 µm of material [7] [9]. Key spectral characteristics include:

  • Absorption onset: Sharply rises at the bandgap energy (~1.68 eV), suitable for visible-to-near-IR light harvesting.
  • Urbach tail: Minimal Urbach energy (Eᵤ<15 meV) in stoichiometric films, indicating low disorder. Ga-rich films show broader tails (Eᵤ>30 meV) due to defect bands [7].
  • Dielectric function: The imaginary part (ε₂) peaks at ~3.0 eV, correlating with transitions from Cu 3d and Se 4p orbitals to Ga 4s/p states [4].

Table 3: Optical Properties of CGS vs. Related Chalcopyrites

MaterialBandgap (eV)Absorption Coefficient at 1.5 eV (cm⁻¹)Spectral Range (nm)
CuGaSe₂1.685×10⁴400–750
CuInSe₂1.028×10⁴400–1200
CuIn₀.₇Ga₀.₃Se₂1.306×10⁴400–950

Nanostructuring further enhances light management. 2D Cu₃Se₂:Zn nanosheets exhibit bandgap reduction (0.1 eV) and 50% higher absorption in UV-Vis regions than bulk counterparts [3].

Defect Chemistry and Carrier Dynamics

Defect formation in CGS is governed by low formation energies of copper vacancies (V꜀ᵤ) and their complexes:

  • Primary acceptors: V꜀ᵤ (-2/-1 charge states) create shallow levels 30 meV above the valence band, enabling p-type conductivity even in stoichiometric material [7].
  • Primary donors: Gallium-on-copper antisites (Ga꜀ᵤ) and selenium vacancies (Vₛₑ) introduce deep levels near mid-gap, acting as recombination centers [2].
  • Defect complexes: (2V꜀ᵤ + In꜀ᵤ) clusters in Ga-rich films pin the Fermi level, reducing carrier concentration [7].

Carrier dynamics are critically influenced by grain boundaries (GBs) and selenization processes:

  • Grain boundary passivation: Sodium diffusion from soda-lime glass substrates during selenization passivates GBs via Na꜀ᵤ acceptors, boosting hole concentration [2] [9].
  • Selenization kinetics: Precursor reaction pathways during selenization (e.g., CuSe₂ → Cu₂₋ₓSe → CGS) control phase purity. Temperatures >550°C eliminate binary phases (Cu₂₋ₓSe, Ga₂Se₃), suppressing recombination [2].
  • Minority carrier lifetime: Ranges from 1–10 ns in optimized films, limited by Ga꜀ᵤ deep levels. Lifetime enhancement is achieved via KCN etching to remove Cu₂₋ₓSe surface phases [7] [9].

Properties

CAS Number

12018-83-6

Product Name

COPPERGALLIUMSELENIDE

Molecular Formula

C8H14O3

Synonyms

COPPERGALLIUMSELENIDE

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